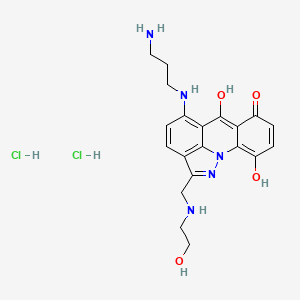
6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW 2170, also known as 5-(3-aminopropyl)amino-7,10-dihydroxy-2-[(2-hydroxyethyl)aminomethyl]-6H-pyrazolo[4,5,l-de]acridin-6-one dihydrochloride, is a novel pyrazoloacridone derivative. This compound was designed and chemically synthesized to interact with DNA in a stereospecific manner. KW 2170 exhibits antitumor activity primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW 2170 involves several key steps:
Copper-catalyzed arylation: 3-methyl-6-nitroindazole is reacted with 2-bromo-6-methoxybenzoic acid to form an intermediate compound.
Reduction: The nitro group of the intermediate is reduced using hydrazine hydrate in the presence of palladium on carbon.
Intramolecular cyclization: The carboxylic acid group undergoes cyclization in hot polyphosphoric acid to form the pyrazoloacridine system.
Sandmeyer reaction: The amino group is converted to a bromide.
Methyl ether cleavage: The methyl ether is cleaved using hydrobromic acid in hot acetic acid.
Bromination: The phenol is brominated with elemental bromine at low temperature.
Formylation: A formyl group is introduced using dichloromethyl methyl ether and titanium tetrachloride.
Oxidative cleavage: The aldehyde undergoes oxidative cleavage under Baeyer-Villiger rearrangement conditions.
Selective acetylation and methylation: One hydroxyl group is acetylated, followed by methylation of the remaining hydroxyl group.
Benzylic bromination: The side-chain methyl group is brominated using N-bromosuccinimide.
Displacement and hydrolysis: The benzylic bromide is displaced with ethanolamine, followed by hydrolysis of the phenolic acetate.
Further displacement: An aromatic bromide is displaced with hot 1,3-propanediamine.
Hydrogenolysis: The remaining bromide is hydrogenolyzed using palladium on carbon.
Final methyl ether cleavage: The methyl ether is cleaved using hot hydrochloric acid to yield KW 2170.
Industrial Production Methods
The industrial production of KW 2170 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of KW 2170.
Chemical Reactions Analysis
Types of Reactions
KW 2170 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrazine hydrate and palladium on carbon.
Substitution: Common reagents include N-bromosuccinimide and ethanolamine.
Major Products
The major products formed from these reactions include various intermediates that lead to the final compound, KW 2170.
Scientific Research Applications
KW 2170 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase II inhibition.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including ovarian carcinoma and prostate cancer
Industry: Potential applications in the development of new antitumor drugs and therapeutic agents.
Mechanism of Action
KW 2170 exerts its effects primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage. By intercalating into the DNA, KW 2170 disrupts the normal function of the DNA, leading to the inhibition of DNA synthesis and cell division. This mechanism is similar to that of doxorubicin hydrochloride but with less cardiac toxicity .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin hydrochloride: A well-known DNA intercalating agent with significant antitumor activity but higher cardiac toxicity.
Mitoxantrone: Another DNA intercalating agent with a similar mechanism of action but different toxicity profile.
Uniqueness of KW 2170
KW 2170 is unique in its ability to intercalate DNA and inhibit topoisomerase II with reduced cardiac toxicity compared to doxorubicin hydrochloride. Its efficacy against doxorubicin-resistant cell lines further highlights its potential as a novel chemotherapeutic agent .
Properties
CAS No. |
207862-44-0 |
|---|---|
Molecular Formula |
C20H25Cl2N5O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;dihydrochloride |
InChI |
InChI=1S/C20H23N5O4.2ClH/c21-6-1-7-23-12-3-2-11-13(10-22-8-9-26)24-25-18(11)16(12)20(29)17-14(27)4-5-15(28)19(17)25;;/h2-5,22-23,26,28-29H,1,6-10,21H2;2*1H |
InChI Key |
FSJDQJHSJAGEJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C3=C1C(=NN3C4=C(C=CC(=O)C4=C2O)O)CNCCO)NCCCN.Cl.Cl |
Canonical SMILES |
C1=CC(=C2C3=C1C(=NN3C4=C(C=CC(=O)C4=C2O)O)CNCCO)NCCCN.Cl.Cl |
Key on ui other cas no. |
207862-44-0 |
Synonyms |
KW 2170 KW-2170 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


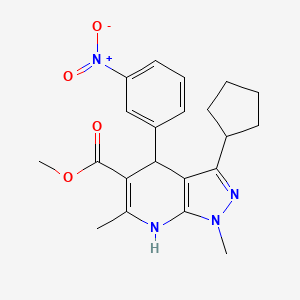

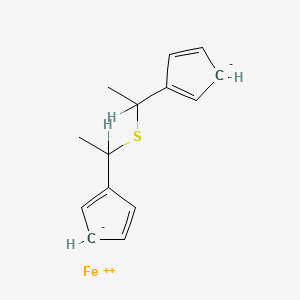
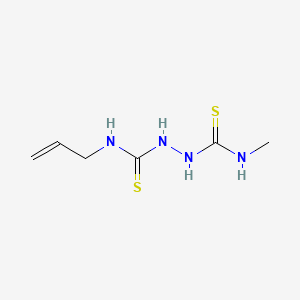
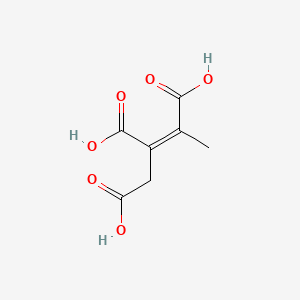
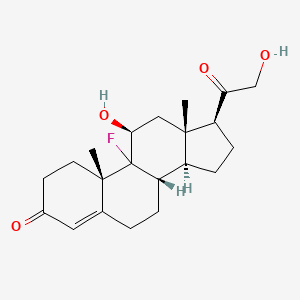
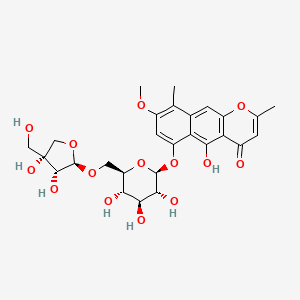
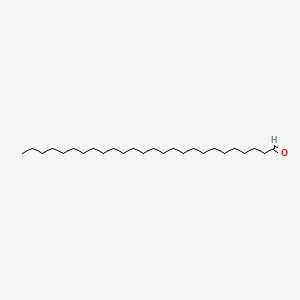
![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
